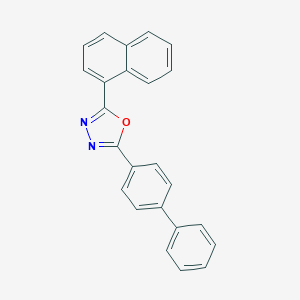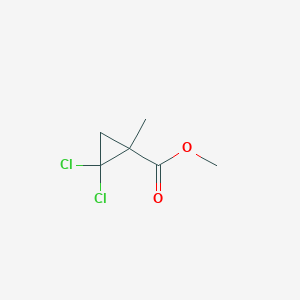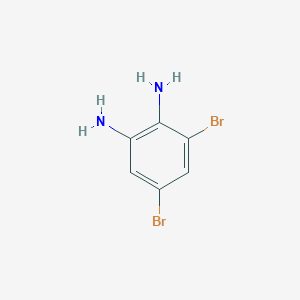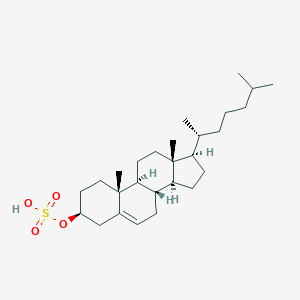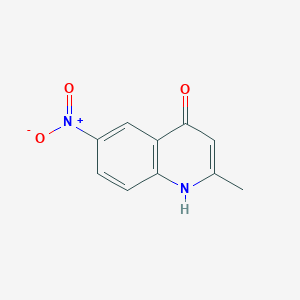
2-Methyl-6-nitroquinolin-4-ol
説明
“2-Methyl-6-nitroquinolin-4-ol” is a chemical compound with the molecular formula C10H8N2O3 . It is a derivative of quinoline, a nitrogen-containing bicyclic compound . The compound is a powder at room temperature .
Synthesis Analysis
The synthesis of quinoline derivatives, such as “2-Methyl-6-nitroquinolin-4-ol”, has been a subject of numerous research studies . Classical synthesis protocols like Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .
Molecular Structure Analysis
The molecular structure of “2-Methyl-6-nitroquinolin-4-ol” consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused with a pyridine moiety . The compound has a molecular weight of 204.18 g/mol .
Chemical Reactions Analysis
Quinoline derivatives, including “2-Methyl-6-nitroquinolin-4-ol”, exhibit important biological activities and are used extensively in various fields . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Physical And Chemical Properties Analysis
“2-Methyl-6-nitroquinolin-4-ol” is a powder at room temperature . It has a molecular weight of 204.18 g/mol .
科学的研究の応用
Antimalarial Activity and Structure-Activity Relationships : A study by Werbel et al. (1986) focused on synthesizing a series of compounds related to 2-Methyl-6-nitroquinolin-4-ol, demonstrating their significant antimalarial activity against Plasmodium berghei in mice. This suggests potential applications in developing antimalarial drugs (Werbel et al., 1986).
Prodrug Systems for Reductive Activation : Research by Couch et al. (2008) explored the synthesis of 2-aryl-5-nitroquinolines as potential prodrug systems for bioreductive activation. This indicates a possible use in designing prodrugs that can be activated under specific biological conditions (Couch et al., 2008).
Synthesis of Quinolin-6-ols : Lamberth et al. (2014) used 2,2,3-Tribromopropanal for the transformation of 4-nitroanilines into 3-bromo-6-nitroquinolines, which were then converted into 3-bromoquinolin-6-ols. This study provides insights into the synthesis of structurally related compounds (Lamberth et al., 2014).
Isoquinolinol Derivatives as Cardiovascular Agents : A study by Kanojia et al. (1991) synthesized 4-nitroisoquinolin-3-ol derivatives, showing their potential as short-acting cardiovascular agents with inotropic and vasodilating effects, suggesting applications in cardiac emergencies (Kanojia et al., 1991).
Synthesis of Quinoline Proton Sponges : Dyablo et al. (2015) reported the synthesis of 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine, representing a new class of quinoline proton sponges. This underscores the versatility of quinoline derivatives in chemical research (Dyablo et al., 2015).
Synthesis of Metal Complexes for Antimicrobial Activity : A study by Patel et al. (2017) synthesized metal complexes of 8-hydroxyquinoline, highlighting the pharmacological importance of quinoline derivatives in developing antimicrobial agents (Patel et al., 2017).
Effects on RNA Synthesis and Carcinogenic Properties : Research by Paul et al. (1969) studied the effects of 4-nitroquinoline-N-oxide on RNA synthesis, demonstrating its potent mutagenic and carcinogenic properties. This highlights the potential toxicological and biochemical implications of nitroquinoline derivatives (Paul et al., 1969).
Safety And Hazards
特性
IUPAC Name |
2-methyl-6-nitro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-6-4-10(13)8-5-7(12(14)15)2-3-9(8)11-6/h2-5H,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJKUGPNJDSKBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90283188 | |
| Record name | 2-methyl-6-nitroquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-nitroquinolin-4-ol | |
CAS RN |
1207-82-5, 112219-43-9 | |
| Record name | NSC30292 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30292 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methyl-6-nitroquinolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90283188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYL-6-NITRO-4(1H)-QUINOLONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



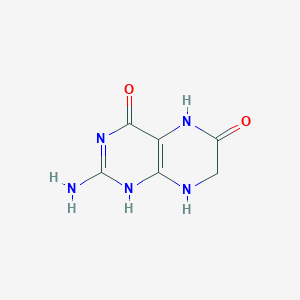
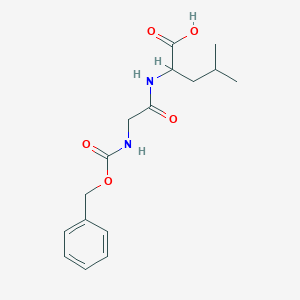
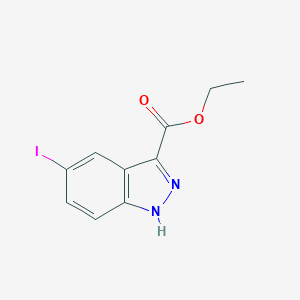


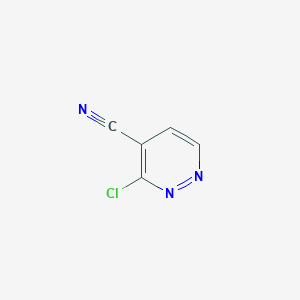
![2-Methylbenzo[b]thiophene](/img/structure/B72938.png)



